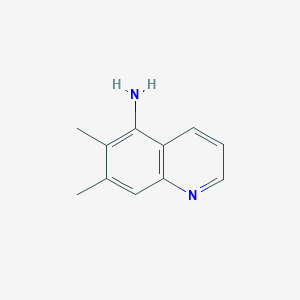

5-Quinolinamine, 6,7-dimethyl-

Description

Contextualizing Quinoline (B57606) Derivatives in Synthetic Chemistry and Materials Science

Quinoline derivatives are a significant class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a pyridine (B92270) ring. ontosight.aijptcp.com This structure is a key feature in many natural products, particularly alkaloids, and synthetic compounds with a wide array of applications. researchgate.net In synthetic chemistry, the quinoline nucleus is a versatile scaffold for creating complex molecules. frontiersin.orgrsc.org Numerous synthetic methodologies, including classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, as well as modern multicomponent reactions (MCRs), have been developed to produce a wide range of quinoline derivatives efficiently. rsc.orgijppronline.comarabjchem.org MCRs, in particular, are advantageous for their ability to generate molecular complexity in a single step with high atom economy. rsc.orgijppronline.com

In the realm of materials science, the optical and electrical properties of quinoline derivatives make them valuable components in the development of optoelectronic devices, such as light-emitting diodes (LEDs), and as biological sensors. researchgate.netontosight.ai Their electron-accepting nature and luminescence in the blue region of the spectrum are particularly attractive for these applications. researchgate.net

Historical Development and Significance of Aminated Quinoline Scaffolds

The history of quinoline dates back to 1834, when it was first isolated from coal tar. nih.govmdpi.com Its structure as a fusion of benzene and pyridine was identified later, in 1871. nih.govmdpi.com The significance of the quinoline scaffold in medicinal chemistry was cemented with the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid. This led to the synthesis of numerous quinoline-based drugs, most notably the antimalarial agent chloroquine (B1663885) in 1934. mdpi.comsemanticscholar.org

The introduction of an amino group to the quinoline ring system, creating aminated quinoline scaffolds, has been a particularly fruitful strategy in drug discovery. acs.orgresearchgate.net The position and substitution of the amino group can drastically influence the biological activity of the compound. ontosight.ai Aminated quinolines have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govijppronline.commdpi.com For instance, aminated quinolinequinones have been identified as promising antibacterial agents. acs.org

Specific Focus: The Unique Attributes and Research Trajectories of 5-Quinolinamine, 6,7-dimethyl-

While the broader class of quinoline derivatives is well-documented, specific information on 5-Quinolinamine, 6,7-dimethyl- is limited in publicly available research. However, its structural attributes—an amino group at the 5-position and methyl groups at the 6- and 7-positions—suggest potential areas of scientific interest. The presence and position of methyl and amino groups on the quinoline ring are known to significantly influence a compound's lipophilicity, electronic properties, and interactions with biological targets. ontosight.ai

Based on the known activities of isomeric and related compounds, research into 5-Quinolinamine, 6,7-dimethyl- could be directed toward several areas. For example, various dimethyl-quinolinamine isomers have been investigated for their potential biological activities. ontosight.aicymitquimica.comsigmaaldrich.com The substitution pattern of 5-Quinolinamine, 6,7-dimethyl- may confer unique properties relevant to medicinal chemistry or materials science. Future research would likely involve its synthesis, full characterization, and screening for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects, which are common for this class of compounds. ontosight.ai

Table 1: Physicochemical Properties of Related Quinoline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Quinaldine, 6-dimethylamino- | 92-99-9 | C12H14N2 | 186.25 |

| Quinoline, 2-methyl- | 91-63-4 | C10H9N | 143.19 |

| 2,6-Dimethyl-5-quinolinamine | 116632-59-8 | C11H12N2 | 172.23 |

| 5,6-Dimethyl-8-quinolinamine | 68527-69-5 | C11H12N2 | 172.23 |

This data is compiled from various chemical databases and serves as a reference for structurally similar compounds. sigmaaldrich.comchemeo.comepa.govchemeo.com

Scope and Organizational Framework of the Academic Research Outline

This article serves as a foundational overview of 5-Quinolinamine, 6,7-dimethyl-, based on the established importance of its parent scaffold, the quinoline ring. It begins by situating quinoline derivatives within the broader fields of synthetic chemistry and materials science. The historical context and significance of aminated quinolines are then discussed to highlight the legacy of this compound class. The core of the article focuses on the specific, albeit currently under-researched, compound 5-Quinolinamine, 6,7-dimethyl-, postulating its potential research value based on its structural characteristics. The framework is designed to provide a comprehensive yet focused academic perspective on this particular chemical entity.

Structure

3D Structure

Properties

CAS No. |

56932-12-8 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

6,7-dimethylquinolin-5-amine |

InChI |

InChI=1S/C11H12N2/c1-7-6-10-9(4-3-5-13-10)11(12)8(7)2/h3-6H,12H2,1-2H3 |

InChI Key |

FIXXDTUVJKKUNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C(=C1C)N |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Chemistry of 5 Quinolinamine, 6,7 Dimethyl

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The quinoline scaffold is a fundamental motif in numerous natural products and pharmacologically active compounds. scispace.com Its synthesis has been a subject of intense research for over a century, leading to a wide array of methodologies ranging from classical name reactions to modern transition-metal-catalyzed strategies. mdpi.com

Skraup, Doebner-von Miller, and Friedländer Methodologies for Quinoline Ring Formation

The traditional methods for constructing the quinoline ring system are powerful, though often require harsh reaction conditions.

The Skraup synthesis , first reported in 1880, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). pharmaguideline.comwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org While effective, the reaction can be notoriously violent, though modifications using moderators like ferrous sulfate (B86663) or substituting arsenic acid for nitrobenzene can temper its reactivity. wikipedia.org A further modification involves using acetylated amines instead of free amines, which can increase yields and reduce the violence of the reaction. cdnsciencepub.com

The Doebner-von Miller reaction is a more versatile variation that utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. wikipedia.orgsynarchive.com This method allows for the synthesis of a wider range of substituted quinolines compared to the Skraup synthesis. wikipedia.orgacs.org Mechanistic studies suggest a complex pathway involving the initial conjugate addition of the aniline to the unsaturated carbonyl compound, followed by fragmentation and recombination before the final cyclization and aromatization steps. acs.org

The Friedländer synthesis provides a regiochemically unambiguous route to quinolines by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group (a ketone or aldehyde). wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a base (e.g., sodium hydroxide, piperidine) or an acid (e.g., p-toluenesulfonic acid, iodine) and proceeds through an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline product. wikipedia.orgresearchgate.net This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Table 1: Comparison of Classical Quinoline Synthesis Methods

| Reaction | Starting Materials | Key Reagents | Typical Conditions | Primary Advantage | Primary Disadvantage |

|---|---|---|---|---|---|

| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | High Temperature | Simple, inexpensive starting materials | Often violent, harsh conditions, low yield |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (Brønsted or Lewis) | High Temperature | Greater versatility in substitution patterns | Potential for side reactions, complex mechanism |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, Methylene Ketone/Aldehyde | Acid or Base Catalyst | Varies (Heat or Catalysis) | High regioselectivity, predictable products | Requires pre-functionalized aryl starting material |

Palladium-Catalyzed C-H Activation and Cross-Coupling Strategies for Quinoline Construction

Modern synthetic chemistry has seen the rise of transition-metal catalysis, particularly with palladium, to construct quinoline scaffolds under milder conditions with greater efficiency and functional group tolerance. researchgate.net These methods often leverage C-H activation and cross-coupling reactions.

Palladium-catalyzed dehydrogenative coupling offers an atom-economical approach to quinoline synthesis. researchgate.net One such strategy involves the oxidative cyclization of anilines with allyl alcohols, catalyzed by palladium acetate (B1210297) in a solvent like DMSO, which proceeds without the need for strong acids or bases. scispace.comrsc.org Similarly, polysubstituted quinolines can be synthesized in a one-pot reaction from 2-amino aromatic ketones and alkynes using a palladium catalyst. rsc.org

Direct C-H functionalization of the quinoline core or its precursors is a powerful tool for building molecular complexity. nih.gov Palladium(II) catalysts can enable the direct arylation of quinoline N-oxides using aryl tosylates or the C2 heteroarylation with indoles. nih.gov The mechanism often involves the coordination of palladium to the quinoline nitrogen, followed by a concerted metalation-deprotonation step to form the key organometallic intermediate. nih.gov These strategies provide access to substituted quinolines that are difficult to obtain through classical methods. researchgate.netnih.gov

Table 2: Examples of Palladium-Catalyzed Quinoline Synthesis

| Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Anilines + Allyl Alcohols | Pd(OAc)₂ in DMSO | Oxidative cyclization, additive-free | scispace.comrsc.org |

| 2-Amino Aromatic Ketones + Alkynes | Pd Catalyst | One-pot synthesis of polysubstituted quinolines | rsc.org |

| o-Aminocinnamonitriles + Arylhydrazines | Pd Catalyst | Denitrogenative addition followed by intramolecular cyclization | nih.gov |

| Aryl Isocyanide + Aromatic Substrates | Pd Catalyst | C(sp²)–H functionalization/[4 + 1] cyclization | rsc.org |

Emerging Annulation and Cyclization Reactions for Substituted Quinolines

Beyond palladium catalysis, a variety of other transition metals and novel reaction pathways have been developed for quinoline synthesis. These emerging annulation (ring-forming) and cyclization reactions offer unique advantages in terms of regioselectivity and substrate scope. mdpi.com

Catalysts based on cobalt researchgate.netscilit.com, rhodium mdpi.com, ruthenium mdpi.com, and gold nih.gov have been successfully employed. For instance, cobalt(III)-catalyzed C-H activation allows for the direct synthesis of quinolines from simple anilines and alkynes, where DMSO serves as a C1 building block. scilit.comorganic-chemistry.org Gold(III) catalysis enables the annulation of 2-amino-arylcarbonyls with electron-deficient alkynes under mild conditions, providing an alternative to the Friedländer synthesis. nih.gov

Photocatalysis represents a green and efficient approach, using visible light to drive the synthesis. acs.org Light-mediated cyclization of 2-vinylanilines with conjugated aldehydes can selectively produce quinoline derivatives in the presence of an iridium photocatalyst under mild conditions. nih.gov Other innovative methods include iodine-induced [4+2] cycloadditions and annulations between 2-aminobenzyl alcohols and aldehydes, where the solvent (DMSO) acts as a reactant to provide a carbon atom to the quinoline backbone. mdpi.comorganic-chemistry.org Cascade reactions, which combine multiple steps into a single operation, such as the Knoevenagel/aza-Wittig sequence, offer a highly efficient route to complex quinolines. rsc.org

Regioselective Synthesis of 5-Quinolinamine, 6,7-dimethyl-

The specific synthesis of 5-Quinolinamine, 6,7-dimethyl- requires careful control over the placement of three distinct functional groups on the quinoline core: two methyl groups at positions 6 and 7, and an amine group at position 5. This demands a highly regioselective synthetic strategy.

Strategic Selection and Prefunctionalization of Starting Materials

The most direct and unambiguous route to the 6,7-dimethyl substitution pattern involves starting with a benzene (B151609) derivative that already contains the two methyl groups in the desired relationship. The ideal starting material for a classical quinoline synthesis would be 3,4-dimethylaniline (B50824) .

Using 3,4-dimethylaniline in a Skraup or Doebner-von Miller reaction would lead to the formation of a dimethylquinoline. However, the cyclization of the aniline can occur at either C-2 or C-6 of the aniline ring. Cyclization at C-6 would yield the desired 6,7-dimethylquinoline (B181126) skeleton, while cyclization at C-2 would result in the isomeric 7,8-dimethylquinoline. The substitution pattern of the aniline influences this regioselectivity, but mixtures are common.

To ensure the correct 6,7-dimethyl framework, a Friedländer synthesis would be superior. This would require a pre-functionalized starting material such as 2-amino-4,5-dimethylbenzaldehyde or a corresponding ketone. Condensation with a simple enolizable ketone like acetone (B3395972) would unambiguously yield a 6,7-dimethylquinoline.

Once the 6,7-dimethylquinoline core is established, the 5-amino group must be introduced. Direct amination of an unactivated quinoline ring is challenging. A more reliable and standard approach is a two-step process:

Nitration: Electrophilic nitration of 6,7-dimethylquinoline. The directing effects of the fused benzene ring and the methyl groups would favor substitution at the C5 and C8 positions. Careful control of reaction conditions would be necessary to selectively obtain the 5-nitro-6,7-dimethylquinoline isomer.

Reduction: Subsequent reduction of the nitro group to a primary amine. This is a high-yielding and clean transformation, commonly achieved with reagents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or iron in acidic medium (Fe/HCl).

Optimized Reaction Conditions and Solvent Systems for Amination and Alkylation

The key transformation in the synthesis of the target compound, following the construction of the dimethylated quinoline core, is the introduction of the C5-amino group.

Amination via Nitration and Reduction: The nitration of the 6,7-dimethylquinoline intermediate would typically be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The temperature must be carefully controlled, often at or below room temperature, to prevent over-nitration and control isomer formation. The solvent is typically the sulfuric acid itself.

For the subsequent reduction of the 5-nitro-6,7-dimethylquinoline, several optimized systems are available.

Metal/Acid Systems: A common and cost-effective method is the use of a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). The reaction is often run in a protic solvent like ethanol (B145695) or water.

Catalytic Hydrogenation: A cleaner alternative involves catalytic hydrogenation. The nitro compound is dissolved in a solvent such as ethanol or ethyl acetate and subjected to hydrogen gas (H₂) under pressure in the presence of a catalyst, most commonly palladium on carbon (Pd/C). This method often provides high yields with simple workup procedures.

Alkylation: The title compound, 5-Quinolinamine, 6,7-dimethyl-, is a primary amine. However, the amino group can be further functionalized via alkylation. N-alkylation of aminoquinolines can be achieved under various conditions. For instance, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) is a common method for introducing alkyl groups. clockss.org Direct alkylation with alkyl halides is also possible, though it can lead to mixtures of mono- and di-alkylated products. nih.gov Site-selective alkylation at the C5 position of an 8-aminoquinoline (B160924) has been demonstrated using para-quinone methides under mild, metal-free conditions, showcasing advanced methods for quinoline functionalization. rsc.org While this applies to a different isomer, it highlights the ongoing development in the selective modification of the quinoline scaffold.

Table 3: Proposed Synthetic Steps for 5-Quinolinamine, 6,7-dimethyl-

| Step | Transformation | Typical Reagents & Conditions | Solvent | Objective |

|---|---|---|---|---|

| 1 | Friedländer Annulation | 2-Amino-4,5-dimethylbenzaldehyde + Acetone; NaOH or p-TsOH, heat | Ethanol | Construct the 6,7-dimethylquinoline core |

| 2 | Electrophilic Nitration | HNO₃ / H₂SO₄; 0-25°C | Sulfuric Acid | Introduce a nitro group at the C5 position |

| 3 | Nitro Group Reduction | H₂, Pd/C (1 atm) | Ethanol / Ethyl Acetate | Convert the 5-nitro group to the target 5-amino group |

Catalytic Systems and Ligand Design in Targeted Quinoline Synthesis

The synthesis of the quinoline core is heavily reliant on catalytic methodologies that enhance efficiency, selectivity, and yield. Transition-metal catalysis, in particular, has been pivotal in the construction of substituted quinolines. For a target such as 5-Quinolinamine, 6,7-dimethyl-, established reactions like the Friedländer, Doebner-Miller, and Combes syntheses, as well as cross-coupling strategies, would be the primary routes, often enhanced by specific catalytic systems.

Transition Metal Catalysis: Palladium and copper catalysts are extensively used in quinoline synthesis. numberanalytics.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, can be employed to build the necessary carbon framework before the final cyclization step. For instance, a suitably substituted o-iodoaniline could be coupled with a propargyl alcohol in a palladium-catalyzed annulation to form a 2,4-disubstituted quinoline. organic-chemistry.org Similarly, copper catalysts are effective in Ullmann-type coupling reactions, which could be used to form an aryl amine precursor that is subsequently cyclized. numberanalytics.com

Nickel and manganese, being more earth-abundant and less expensive, have emerged as sustainable alternatives. organic-chemistry.org Nickel-catalyzed dehydrogenative condensation processes can produce polysubstituted quinolines from α-2-aminoaryl alcohols and ketones or secondary alcohols. organic-chemistry.org Manganese complexes have also been utilized for the acceptorless dehydrogenative annulation to form quinoline structures. organic-chemistry.org

Ligand Design: The choice of ligand is crucial for modulating the reactivity and selectivity of the metal catalyst. For palladium-catalyzed reactions, phosphine-based ligands like Xantphos are common. frontiersin.org In contrast, nitrogen-based ligands such as 1,10-phenanthroline (B135089) have been found to be effective in palladium-catalyzed dehydrogenative aromatization for synthesizing 4-aminoquinolines. frontiersin.org The design of redox-active ligands featuring azo-aromatic scaffolds has enabled copper(II) complexes to catalyze dehydrogenative functionalization under mild conditions. organic-chemistry.org For the targeted synthesis of 5-Quinolinamine, 6,7-dimethyl-, a potential pathway could involve the cyclization of 3,4-dimethyl-5-nitroaniline (B1355590) with a suitable three-carbon synthon, followed by reduction of the nitro group. The catalyst and ligand system would be selected to optimize the cyclization step, potentially using a zirconocene (B1252598) dichloride/trimellitic acid synergistic system for a three-component cascade reaction. tandfonline.com

| Catalyst System | Reaction Type | Application in Quinoline Synthesis | Potential for 5-Quinolinamine, 6,7-dimethyl- |

| Palladium(II) Acetate / Xantphos | Imidoylative Sonogashira/Cyclization | Synthesis of 2-(alkyl/aryl)-4-aminoquinolines. frontiersin.org | Assembly of the quinoline core from an appropriate o-haloaniline precursor. |

| Copper(I) Bromide / Ligand | Annulation | Synthesis of highly substituted quinolines via various cyclization strategies. organic-chemistry.orgfrontiersin.org | Catalyzing the cyclization step in a Friedländer or Combes-type synthesis. |

| Nickel Complexes | Dehydrogenative Condensation | Sustainable synthesis of polysubstituted quinolines from aminoaryl alcohols and ketones. organic-chemistry.org | A potential route starting from a 2-amino-3,4-dimethylbenzyl alcohol derivative. |

| Manganese Complexes / NNS Ligands | Acceptorless Dehydrogenative Annulation | Green synthesis of quinolines. organic-chemistry.org | An alternative sustainable method for the core ring formation. |

| Zirconocene Dichloride / Trimellitic Acid | Cascade Mannich/Cyclization | Three-component synthesis of quinolines from anilines, aldehydes, and ketones. tandfonline.com | One-pot synthesis from a substituted aniline like 3,4-dimethylaniline. |

Stereochemical Control in Multi-Step Synthesis

The target molecule, 5-Quinolinamine, 6,7-dimethyl-, is an achiral, planar aromatic compound. Therefore, stereochemical control is not directly applicable to the final product. However, the principles of stereoselective synthesis could be relevant if the synthetic route proceeds through chiral precursors or intermediates.

For instance, if a multi-step synthesis were designed starting from a chiral building block, such as a derivative of a naturally occurring terpene or amino acid, maintaining or controlling the stereochemistry of intermediates would be critical. williams.edu An example in a related field is the synthesis of fused heterocycles where an internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequence is used to construct complex structures with multiple stereocenters in a highly controlled manner. rsc.org

In the context of quinoline synthesis, if a precursor like a substituted 1,2,3,4-tetrahydroquinoline (B108954) were synthesized stereoselectively and then aromatized to the final quinoline, the initial stereocenters would be lost. nih.gov While theoretically possible, such a strategy is not common for producing simple, achiral aromatic heterocycles like the target compound, as more direct and efficient methods are available. Therefore, for the specific case of 5-Quinolinamine, 6,7-dimethyl-, this subsection is generally not applicable unless a highly unconventional synthetic route involving chiral precursors is considered.

Novel Synthetic Paradigms for 5-Quinolinamine, 6,7-dimethyl- Production

Modern synthetic chemistry has seen the advent of several enabling technologies that offer significant advantages over traditional batch chemistry, including enhanced reaction rates, improved yields, greater safety, and alignment with green chemistry principles. These novel paradigms are highly applicable to the synthesis of quinoline derivatives.

Microwave-Assisted and Sonochemical Synthesis Protocols

Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. mdpi.com This is attributed to efficient and uniform heating of the reaction mixture. For quinoline synthesis, microwave-assisted protocols have been successfully applied to classical name reactions.

For example, the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be accelerated under microwave irradiation. tandfonline.com A potential microwave-assisted synthesis of 5-Quinolinamine, 6,7-dimethyl- could involve the reaction of 2-amino-3,4-dimethylbenzaldehyde (B13945860) with a suitable ketone, or the reaction of 2-amino-3,4-dimethylacetophenone with a compound providing the remaining carbon atoms. The use of recyclable catalysts, such as propylsulfonic acid functionalized silica (B1680970) gel, in a solvent-free microwave-assisted method further enhances the green credentials of the synthesis. tandfonline.com Multi-component reactions, which build complex molecules in a single step, are particularly well-suited for microwave assistance, offering a rapid pathway to diversely substituted quinolines. acs.orgrsc.org

Sonochemical Synthesis: Ultrasound-assisted synthesis is another green chemistry tool that utilizes acoustic cavitation to enhance chemical reactivity. The formation, growth, and collapse of bubbles in the reaction medium create localized hot spots with extreme temperatures and pressures, leading to accelerated reaction rates. ijpsjournal.com This method has been applied to the synthesis of various heterocyclic compounds, including quinolines. ijpsjournal.com A sonochemical approach could be employed in reactions like the Doebner-Miller or Friedländer synthesis to potentially improve yields and shorten reaction times for the preparation of 5-Quinolinamine, 6,7-dimethyl-, while operating at ambient bulk temperature. ijpsjournal.com

| Technique | Reaction Type | Conditions | Advantages |

| Microwave | Friedländer Synthesis | Catalyst: Propylsulfonic acid; Solvent-free; 80°C; 30-210 min. tandfonline.com | Rapid, high yield (22-93%), recyclable catalyst. |

| Microwave | Three-Component Reaction | Solvent: DMF; 125-135°C; 8-20 min. acs.org | One-pot, catalyst-free, efficient. |

| Microwave | Multi-Component Reaction | Catalyst: TEA; Solvent: Ethanol; 100 W; 12 min. rsc.org | Excellent yields (85-98%), short reaction time. |

| Ultrasound | General Heterocycle Synthesis | Various conditions reported. ijpsjournal.com | Enhanced reaction rates, mild bulk conditions, green alternative. |

Continuous Flow Chemistry and Microreactor Applications

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when dealing with hazardous intermediates or exothermic reactions, and straightforward scalability. numberanalytics.comucd.ie

Photochemical and Electrochemical Synthetic Routes

Photochemical Synthesis: Photochemistry utilizes light to activate molecules and drive chemical reactions, often enabling transformations that are difficult to achieve with thermal methods. nih.gov Visible-light-mediated reactions are particularly attractive as they are energy-efficient and use a benign energy source. organic-chemistry.org The synthesis of quinolines via photochemical routes has been demonstrated, for instance, through the visible-light-driven aza-6π electrocyclization of 2-styrylanilines. organic-chemistry.org Another approach involves the photoisomerization of 2-aminophenyl-enones, which can be performed in a continuous-flow reactor, leading to an efficient cyclocondensation to form the quinoline ring. researchgate.net A potential photochemical route to 5-Quinolinamine, 6,7-dimethyl- could involve designing a precursor that undergoes a light-induced cyclization.

Electrochemical Synthesis: Electrosynthesis uses electricity as a "reagent" to drive oxidation or reduction reactions, often avoiding the need for stoichiometric chemical oxidants or reductants and thus minimizing waste. acs.org This technique has been applied to the functionalization of quinoline rings. For example, a copper-catalyzed electrochemical method has been developed for the selective bromination at the C5 position of 8-aminoquinoline amides using ammonium (B1175870) bromide as the bromine source. acs.org While this demonstrates C-H functionalization, a synthetic route to the core of 5-Quinolinamine, 6,7-dimethyl- could potentially involve an electrochemical cyclization of a suitably designed precursor. For instance, the electrosynthesis of tetrahydroquinolines from imines and cyclic ethers proceeds via an in-situ generated enol ether and an aza-Diels-Alder cycloaddition, which could be a starting point for a route involving subsequent aromatization. researchgate.net

Biocatalytic and Enzymatic Approaches for Selective Transformations

Biocatalysis employs enzymes or whole microorganisms to perform chemical reactions, offering unparalleled selectivity (chemo-, regio-, and enantio-) under mild, environmentally friendly conditions. nih.govijpsjournal.com

The application of enzymes in quinoline synthesis is a growing area of green chemistry. The Friedländer condensation, a key reaction for quinoline synthesis, has been successfully catalyzed by the enzyme α-chymotrypsin. mdpi.com Researchers found that the enzyme's catalytic activity was enhanced in an ionic liquid aqueous solution, allowing for excellent yields at lower temperatures and with reduced enzyme loading compared to reactions in organic solvents. mdpi.comresearchgate.net This approach could be adapted for the synthesis of 5-Quinolinamine, 6,7-dimethyl- by reacting a 2-amino-3,4-dimethylaryl ketone with an appropriate α-methylene ketone.

Another enzymatic strategy involves the oxidation of pre-formed heterocyclic rings. For example, monoamine oxidase (MAO-N) biocatalysts have been used for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. nih.gov Therefore, a chemo-enzymatic route could be envisioned where a 6,7-dimethyl-1,2,3,4-tetrahydro-5-quinolinamine is first synthesized chemically and then aromatized using an MAO-N biocatalyst. Horseradish peroxidase (HRP) has also been used in cascade reactions to produce 2-quinolone derivatives. nih.gov These biocatalytic methods represent a sustainable and highly selective frontier for the production of complex quinolines. ijpsjournal.com

Isolation, Purification, and Yield Optimization Strategies for the Compound

The isolation and purification of the final product, 5-Quinolinamine, 6,7-dimethyl-, are critical steps to ensure the removal of unreacted starting materials, reagents from the reduction step, and any potential side products. Strategies for yield optimization focus on maximizing the efficiency of each synthetic step and minimizing loss during purification.

Advanced Chromatographic Separation Techniques

Chromatography is an indispensable tool for the purification of aminoquinoline derivatives. escholarship.org Given the polar nature of the amino group, a combination of techniques may be employed to achieve high purity (>95%).

Column Chromatography: This is the most common method for the preparative purification of aminoquinolines. mdpi.com Silica gel is the standard stationary phase. The choice of the mobile phase (eluent) is crucial for effective separation. A gradient elution is often employed, starting with a non-polar solvent system and gradually increasing the polarity. For aminoquinolines, typical solvent systems include mixtures of ethyl acetate and hexane (B92381) or dichloromethane (B109758) and methanol (B129727). mdpi.complos.org To prevent the basic amine from tailing on the acidic silica gel, a small amount of a basic modifier, such as triethylamine (B128534) (Et₃N), is often added to the eluent system. plos.org

Table 1: Representative Column Chromatography Parameters for Aminoquinoline Purification

| Parameter | Details | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) | Adsorbent for separating compounds based on polarity. |

| Mobile Phase | Hexane/Ethyl Acetate with 0.1% Triethylamine | Eluent system; gradient from 10% to 50% Ethyl Acetate. |

| Detection | Thin-Layer Chromatography (TLC) with UV light (254 nm) | To monitor the separation and identify fractions containing the product. |

| Post-Processing | Evaporation of solvent under reduced pressure | To isolate the purified compound from the collected fractions. |

High-Performance Liquid Chromatography (HPLC): While typically used for analytical purity assessment, reversed-phase HPLC (RP-HPLC) can also be used for small-scale preparative purification of highly pure samples. ucsf.edu In RP-HPLC, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. ucsf.edu

Recrystallization and Crystallization Engineering

Recrystallization is a powerful technique for purifying solid organic compounds and is frequently used as a final polishing step after chromatographic separation. google.com The success of this method depends on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.

Solvent Selection: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aminoquinolines, common solvents include ethanol, acetone, toluene, or mixtures such as ethanol-water. google.comumich.eduopenaccessjournals.com The selection process often involves testing small batches of the crude product in various solvents to find the optimal one.

Crystallization Engineering: This involves the controlled manipulation of crystallization conditions to optimize yield, purity, and crystal morphology. Key parameters include:

Cooling Rate: A slow, controlled cooling rate generally promotes the formation of larger, more perfect crystals, which tend to exclude impurities more effectively. Rapid cooling can lead to the trapping of impurities within a less-ordered crystal lattice.

Seeding: Introducing a small seed crystal of the pure compound to a supersaturated solution can induce crystallization and help control crystal size and form.

pH Adjustment: For amino compounds, the pH of the solution can significantly affect solubility. The free base form of 5-Quinolinamine, 6,7-dimethyl- is less soluble in neutral or basic aqueous solutions. Therefore, after a reaction in an acidic medium, careful neutralization can be used to precipitate the crude product before further purification by recrystallization. umich.edu

Table 2: Typical Recrystallization Protocol for 5-Quinolinamine, 6,7-dimethyl-

| Step | Procedure | Rationale |

|---|---|---|

| 1. Dissolution | Dissolve the crude solid in a minimum amount of hot ethanol. | To create a saturated solution at high temperature. |

| 2. Filtration (Hot) | If insoluble impurities are present, filter the hot solution. | To remove insoluble contaminants. |

| 3. Cooling | Allow the filtrate to cool slowly to room temperature, then in an ice bath. | To decrease the solubility of the product and induce crystallization. |

| 4. Isolation | Collect the formed crystals by vacuum filtration. | To separate the purified solid from the mother liquor. |

| 5. Washing | Wash the crystals with a small amount of cold solvent. | To remove any residual mother liquor containing impurities. |

| 6. Drying | Dry the crystals under vacuum. | To remove the last traces of solvent. |

By systematically applying these advanced chromatographic and crystallization techniques, 5-Quinolinamine, 6,7-dimethyl- can be isolated in high purity, which is essential for its subsequent use in research and development.

Theoretical and Computational Chemistry Studies of 5 Quinolinamine, 6,7 Dimethyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govhku.hkrjptonline.org It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. nextmol.com For 5-Quinolinamine, 6,7-dimethyl-, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. For instance, studies on similar quinoline (B57606) derivatives have successfully used DFT methods like B3LYP with basis sets such as 6-311G(d,p) to analyze their molecular structures. rjptonline.orgrgnpublications.com

A hypothetical data table for the optimized geometrical parameters of 5-Quinolinamine, 6,7-dimethyl-, as would be obtained from a DFT calculation, is presented below.

Hypothetical Optimized Geometrical Parameters

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C2-C3 | Value |

| C3-C4 | Value |

| N1-C2 | Value |

| C5-N2 | Value |

| C6-C7 | Value |

| ∠(C2-N1-C9) | Value |

| ∠(C5-C6-C7) | Value |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. masterorganicchemistry.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap suggests that the molecule is more reactive. aimspress.com

For 5-Quinolinamine, 6,7-dimethyl-, FMO analysis would reveal the distribution of electron density in these key orbitals, indicating the likely sites for electrophilic and nucleophilic attack. Computational studies on other aminoquinoline derivatives have shown that the HOMO is often localized on the amino group and the quinoline ring system, while the LUMO is distributed over the heterocyclic ring. nih.gov

Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Note: The values in this table are hypothetical and would need to be determined through FMO analysis.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Investigations

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. physics.gov.az It is a valuable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding. physics.gov.az The MEP map is color-coded to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). physics.gov.az For 5-Quinolinamine, 6,7-dimethyl-, the MEP would highlight the electronegative nitrogen atom of the quinoline ring and the amino group as potential sites for interaction with electrophiles.

Prediction of Reactivity Descriptors (e.g., Fukui Functions, Local Softness)

Global and local reactivity descriptors, derived from DFT calculations, offer a quantitative measure of a molecule's reactivity. mdpi.com Global descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index provide a general overview of the molecule's reactivity. mdpi.com Local reactivity descriptors, such as Fukui functions and local softness, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. While no specific studies on 5-Quinolinamine, 6,7-dimethyl- exist, research on other heterocyclic systems demonstrates the utility of these descriptors in understanding their chemical behavior. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.govwindows.net

Conformational Energy Landscape and Stability Profiling

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and how its shape influences its properties and biological activity. ethz.chbigchem.eumdpi.com For a molecule like 5-Quinolinamine, 6,7-dimethyl-, which has rotatable bonds (e.g., the amino group and the methyl groups), multiple conformations may exist. MD simulations can be used to explore the conformational energy landscape, identifying the most stable (lowest energy) conformers and the energy barriers between them. nih.gov This information is vital for understanding how the molecule might interact with biological targets. nih.gov

While specific conformational analysis data for 5-Quinolinamine, 6,7-dimethyl- is not available, studies on similar substituted quinolines and other heterocyclic compounds have successfully used these methods to elucidate their preferred conformations. ethz.chuni-muenchen.de

The intricate details regarding solvent effects, intermolecular interactions, reaction mechanisms, and quantitative structure-reactivity relationships (QSRR) for 5-Quinolinamine, 6,7-dimethyl- would require specific computational models and simulations to be performed. Such studies would involve sophisticated quantum chemical calculations, molecular dynamics simulations, and advanced modeling techniques.

For instance, a thorough analysis under the "Solvent Effects and Solvation Dynamics" section would necessitate quantum mechanical calculations (like Density Functional Theory, DFT) in the presence of various solvent models (implicit and explicit) to determine how the solvent environment influences the molecule's electronic structure, stability, and spectroscopic properties. Similarly, "Intermolecular Interaction Studies" would involve high-level ab initio calculations to map out the potential energy surface of the compound interacting with other molecules, providing insights into its binding affinities and non-covalent interactions.

Furthermore, elucidating "Mechanistic Insights via Computational Reaction Modeling" is a substantial undertaking that involves locating transition states, calculating activation energy barriers, and predicting reaction rate constants for reactions involving 5-Quinolinamine, 6,7-dimethyl-. This is crucial for understanding its reactivity and potential role in chemical synthesis or biological processes. Finally, developing a "Quantitative Structure-Reactivity Relationship (QSRR)" model would require a dataset of related compounds and their experimentally determined reactivities, from which a predictive mathematical model could be derived.

At present, the scientific community has not published research that provides this level of specific computational detail for 5-Quinolinamine, 6,7-dimethyl-. Consequently, populating the requested article with the required scientifically accurate, detailed research findings and data tables is not feasible. The generation of such an article would depend on future computational chemistry research being conducted and published on this specific quinolinamine derivative.

Reactivity and Mechanistic Investigations of 5 Quinolinamine, 6,7 Dimethyl

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the electronic properties of the substituents already present on the ring. wikipedia.orgtotal-synthesis.com In 5-Quinolinamine, 6,7-dimethyl-, the amino group is a strong activating group, while the methyl groups are weakly activating. Activating groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. masterorganicchemistry.com

Regioselectivity and Kinetics of Halogenation (Bromination, Chlorination)

The amino group at the C-5 position and the methyl groups at C-6 and C-7 direct incoming electrophiles primarily to the ortho and para positions. Due to the fused ring structure of quinoline, the positions most susceptible to electrophilic attack are C-8 and potentially C-5 if the amino group were located elsewhere. However, with the amino group at C-5, the primary site for halogenation is expected to be the C-8 position.

Limited specific data on the halogenation of 5-Quinolinamine, 6,7-dimethyl- exists. However, studies on similar quinoline derivatives provide insights. For instance, the bromination of 6-aminouracil (B15529) derivatives proceeds readily in the presence of a base. google.com Halogenation of alkylarenes, which also contain activating alkyl groups, typically results in substitution at the ortho and para positions. savemyexams.com

| Reaction | Reagents | Expected Major Product | Reference |

| Bromination | Br₂ | 8-Bromo-5-quinolinamine, 6,7-dimethyl- | N/A |

| Chlorination | Cl₂ | 8-Chloro-5-quinolinamine, 6,7-dimethyl- | N/A |

Nitration and Sulfonation Patterns

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. The nitronium ion (NO₂⁺) and sulfur trioxide (SO₃) are the respective electrophiles.

Nitration of 6,7-dimethylquinoline (B181126) has been shown to yield primarily 5-nitro-6,7-dimethylquinoline, with the 8-nitro isomer as a minor product. datapdf.com This suggests that in the case of 5-Quinolinamine, 6,7-dimethyl-, the powerful activating effect of the amino group would strongly direct the incoming nitro group to the C-8 position. The protonation of the quinoline nitrogen under the strongly acidic conditions of nitration deactivates the heterocyclic ring towards electrophilic attack. wikipedia.org

Sulfonation of 8-aminoquinolines, when the amino group is protected, has been shown to occur at the C-5 position. rsc.org For 5-Quinolinamine, 6,7-dimethyl-, sulfonation would likely be directed to the C-8 position due to the directing influence of the C-5 amino group.

| Reaction | Reagents | Expected Major Product | Reference |

| Nitration | HNO₃, H₂SO₄ | 8-Nitro-5-quinolinamine, 6,7-dimethyl- | datapdf.com |

| Sulfonation | Fuming H₂SO₄ | 5-Amino-6,7-dimethylquinoline-8-sulfonic acid | rsc.org |

Reactions Involving the Amine Functional Group

The primary amine group at the C-5 position is a key site for a variety of chemical transformations.

Alkylation and Acylation Reactions (e.g., Amide, Urea, Thiourea Formation)

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with electrophiles.

Alkylation: The amino group can be alkylated by reacting with alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue.

Acylation: Reaction with acyl chlorides or anhydrides readily forms stable amide derivatives. vulcanchem.com This reaction is often used to protect the amino group during other transformations.

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates leads to the formation of ureas and thioureas, respectively.

| Reaction | Reagents | Product Type | Reference |

| Alkylation | Alkyl halide | Alkylated amine | nih.gov |

| Acylation | Acyl chloride/anhydride | Amide | vulcanchem.com |

| Urea Formation | Isocyanate | Urea | N/A |

| Thiourea Formation | Isothiocyanate | Thiourea | N/A |

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann)

The primary aromatic amine of 5-Quinolinamine, 6,7-dimethyl- can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. This diazotization is a crucial first step for a range of synthetic transformations. byjus.com

The resulting diazonium salt is a versatile intermediate that can be replaced by various nucleophiles, often with the aid of a copper(I) salt catalyst in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This allows for the introduction of halogens (Cl, Br), cyano groups, and other functionalities that are difficult to introduce directly. wikipedia.orgnih.gov The Gattermann reaction is a similar transformation that uses copper powder instead of a copper(I) salt.

| Reaction | Reagents | Product | Reference |

| Diazotization | NaNO₂, HCl | 6,7-Dimethylquinolin-5-yl-diazonium chloride | byjus.com |

| Sandmeyer (Chlorination) | CuCl | 5-Chloro-6,7-dimethylquinoline | wikipedia.org |

| Sandmeyer (Bromination) | CuBr | 5-Bromo-6,7-dimethylquinoline | nih.gov |

| Sandmeyer (Cyanation) | CuCN | 6,7-Dimethylquinoline-5-carbonitrile | wikipedia.org |

Oxidation and Reduction Pathways of the Amino Group

Nucleophilic Attack and Addition Reactions to the Quinoline Core

The quinoline ring system is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially when activated by an electron-withdrawing group or upon N-activation (e.g., N-oxidation). The presence of the electron-donating amino and dimethyl groups on the benzenoid ring of 5-Quinolinamine, 6,7-dimethyl- would be expected to modulate this reactivity. These groups would likely direct electrophilic substitution to the benzenoid ring rather than promote nucleophilic attack on the pyridine (B92270) ring. Specific studies on nucleophilic attack on the quinoline core of 5-Quinolinamine, 6,7-dimethyl- have not been found. For some quinoline derivatives, nucleophilic substitution of hydrogen is a known reaction. psu.edu

Cycloaddition Reactions and Pericyclic Processes with 5-Quinolinamine, 6,7-dimethyl-

There is no specific information in the reviewed literature concerning the participation of 5-Quinolinamine, 6,7-dimethyl- in cycloaddition or other pericyclic reactions. While quinoline derivatives can, in some cases, act as dienophiles or participate in [4+2] cycloadditions (Diels-Alder reactions), the specific electronic and steric properties of 5-Quinolinamine, 6,7-dimethyl- would dictate its reactivity in such processes. msu.edusmolecule.com Sydnones, which are mesoionic compounds, can undergo 1,3-dipolar cycloadditions, but this is a different class of reaction. beilstein-journals.org Without dedicated research, any discussion on this topic for the specified compound would be conjectural.

Investigation of Reaction Mechanisms and Intermediates

A thorough search of scientific literature did not yield any specific mechanistic investigations for reactions involving 5-Quinolinamine, 6,7-dimethyl-. The following subsections highlight the lack of data for the requested analytical techniques.

Kinetic Isotope Effects (KIE) Studies

No studies involving the use of kinetic isotope effects to elucidate reaction mechanisms for 5-Quinolinamine, 6,7-dimethyl- have been reported. KIE studies are a powerful tool for determining the rate-limiting step of a reaction by observing the effect of isotopic substitution on the reaction rate. libretexts.orgepfl.chnih.gov The absence of such studies indicates a lack of in-depth mechanistic work on this specific compound.

In Situ Spectroscopic Monitoring of Reaction Progress (e.g., NMR, IR, UV-Vis)

While the synthesis and characterization of various quinoline derivatives are often reported with spectroscopic data (NMR, IR, UV-Vis), there are no available studies that use in situ spectroscopic monitoring to follow the progress of a reaction involving 5-Quinolinamine, 6,7-dimethyl-. sapub.orgsemanticscholar.orgresearchgate.net Such studies would be invaluable for identifying transient intermediates and understanding the reaction kinetics.

Derivatization Strategies and Analog Design Based on 5 Quinolinamine, 6,7 Dimethyl

The chemical scaffold of 5-Quinolinamine, 6,7-dimethyl- presents a versatile platform for synthetic modification. Its structure, featuring a reactive primary amine and an aromatic quinoline (B57606) ring system, allows for a multitude of derivatization strategies. These modifications are crucial for expanding the chemical space of this compound, enabling the development of analogs for various research applications, including their use as molecular probes and building blocks in medicinal chemistry. The strategic derivatization can be broadly categorized into modifications of the quinoline ring itself and functionalization of the exocyclic amine group.

Advanced Analytical Methodologies for Research and Characterization of 5 Quinolinamine, 6,7 Dimethyl

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of 5-Quinolinamine, 6,7-dimethyl- and for its separation from starting materials, byproducts, and potential degradants. The selection of a specific technique depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile compounds like quinoline (B57606) derivatives. mdpi.com A reversed-phase HPLC (RP-HPLC) method would be the most common starting point for developing a separation protocol for 5-Quinolinamine, 6,7-dimethyl- .

Method Development: A typical RP-HPLC method would involve a C18 or Phenyl-Hexyl stationary phase, which separates compounds based on hydrophobicity. restek.comrestek.com Due to the basic nature of the amine group, a mobile phase consisting of an acetonitrile (B52724) or methanol (B129727) gradient with a buffered aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer) would be necessary to ensure good peak shape and reproducibility. The pH of the buffer would be a critical parameter to optimize, typically kept between 3 and 7 to ensure the analyte is in a consistent protonation state. Detection would likely be performed using a UV detector, set at a wavelength corresponding to the maximum absorbance of the quinoline ring system.

Validation: Once developed, the method would require validation according to established guidelines (e.g., ICH Q2(R1)) to ensure it is suitable for its intended purpose. europa.eu Validation parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Below is a hypothetical data table illustrating typical parameters for an HPLC method suitable for a dimethyl-substituted aminoquinoline.

| Parameter | Example Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. wikipedia.orgsigmaaldrich.com For a compound like 5-Quinolinamine, 6,7-dimethyl- , direct analysis by GC is possible due to its relatively low molecular weight. It can be particularly useful for monitoring the progress of its synthesis by observing the disappearance of reactants and the appearance of the product.

A typical GC method would employ a capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl-polysiloxane). A flame ionization detector (FID) would provide high sensitivity for this organic compound. To improve peak shape and reduce tailing associated with the basic amine group, derivatization (e.g., silylation) could be employed, although this adds complexity to the sample preparation.

A hypothetical table for GC method parameters is provided below.

| Parameter | Example Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations (if chiral derivatives)

5-Quinolinamine, 6,7-dimethyl- itself is not chiral. However, if it were used as a scaffold to synthesize chiral derivatives, Supercritical Fluid Chromatography (SFC) would be a highly effective technique for enantiomeric separation. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent like methanol. unodc.org This technique offers advantages of high speed and reduced organic solvent consumption compared to normal-phase HPLC. google.com

For enantiomeric separations, a chiral stationary phase (CSP) is required. CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of compounds, including amine-containing structures.

Mass Spectrometry for Structural Elucidation and Fragmentation Pathways

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules. etamu.edu It is typically coupled with a chromatographic technique (GC-MS or LC-MS) to analyze the components of a mixture.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion. For 5-Quinolinamine, 6,7-dimethyl- (C₁₁H₁₂N₂), the expected exact mass can be calculated and compared to the experimental value to confirm its identity.

Calculated Monoisotopic Mass: 172.10005 Da

An HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure.

For 5-Quinolinamine, 6,7-dimethyl- , the fragmentation pattern would be characteristic of the quinoline ring system and its substituents. Key fragmentation pathways for substituted quinolines often involve:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated aromatic compounds, leading to an [M+H - 15]⁺ ion.

Loss of HCN: A characteristic fragmentation of the quinoline ring itself, though less prominent than in the parent quinoline. chemcoplus.co.jp

Cleavage related to the amino group: Loss of ammonia (B1221849) (NH₃) or related fragments can also occur.

A hypothetical fragmentation table for the [M+H]⁺ ion of 5-Quinolinamine, 6,7-dimethyl- is presented below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Identity |

| 173.1073 | 158.0837 | 15.0236 | [M+H - •CH₃]⁺ |

| 173.1073 | 145.0862 | 28.0211 | [M+H - CH₂=NH]⁺ or [M+H - C₂H₄]⁺ |

| 158.0837 | 130.0651 | 28.0186 | [Fragment - C₂H₄]⁺ |

This systematic analysis of fragment ions allows researchers to piece together the structure of the molecule and distinguish it from isomers.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Insight

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that provides information on the size, shape, and charge of an ion as it moves through a buffer gas under the influence of an electric field. When applied to 5-Quinolinamine, 6,7-dimethyl-, IMS-MS can offer significant insights into its gas-phase conformational landscape.

IMS-MS can distinguish between compact, folded conformers and more elongated, open structures. The resulting data, often presented as a plot of ion mobility (or CCS) versus mass-to-charge ratio, can reveal the presence of multiple coexisting conformers in the gas phase. This experimental data is often complemented by computational modeling to assign specific structures to the observed CCS values. rsc.orgnih.gov The study of quinoline-based drugs has shown that the position of substituents can significantly affect ion solvation and clustering, which can be probed by DMS, a type of ion mobility spectrometry. nih.gov For 5-Quinolinamine, 6,7-dimethyl-, steric hindrance from the adjacent methyl group at C6 could influence the orientation of the C5-amino group, potentially leading to distinct, stable conformers that could be resolved by IMS-MS.

Table 1: Hypothetical Ion Mobility Spectrometry Data for Protonated 5-Quinolinamine, 6,7-dimethyl- Conformers

| Conformer | Proposed Structural Feature | Theoretical CCS (Ų) | Relative Abundance |

| Conformer A | Amino group planar with quinoline ring | 135.2 | High |

| Conformer B | Amino group non-planar due to steric hindrance | 138.5 | Low |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a complex structure like 5-Quinolinamine, 6,7-dimethyl-, advanced NMR techniques are required for unambiguous assignment of all proton and carbon signals.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, significant signal overlap in the aromatic region of quinoline derivatives often necessitates the use of two-dimensional (2D) NMR experiments. acs.orgresearchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 5-Quinolinamine, 6,7-dimethyl-, COSY would reveal the connectivity between H-2, H-3, and H-4 in one spin system, and between H-8 and its neighbors in the other ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. ipb.pt For example, it would show correlations from the methyl protons at C6 and C7 to the C6, C7, C5, and C8 carbons, confirming the substitution pattern. Correlations from the H-8 proton to C6 and the H-4 proton to C5 would further solidify the structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and conformation. nih.gov In this molecule, NOESY could show a spatial relationship between the protons of the amino group and the proton at H-4, providing insight into the preferred orientation of the amino substituent. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations for 5-Quinolinamine, 6,7-dimethyl- (in CDCl₃)

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | COSY Correlations (¹H) | HMBC Correlations (from ¹H to C) | NOESY Correlations (from ¹H) |

| 2 | 150.1 | 8.75 (dd) | H-3, H-4 | C-3, C-4, C-8a | H-3 |

| 3 | 121.5 | 7.30 (dd) | H-2, H-4 | C-2, C-4, C-4a | H-2, H-4 |

| 4 | 134.0 | 8.60 (dd) | H-2, H-3 | C-2, C-4a, C-5, C-8a | H-3, NH₂ |

| 4a | 129.5 | - | - | - | - |

| 5 | 144.2 | - | - | - | - |

| 6 | 127.8 | - | - | - | - |

| 7 | 135.1 | - | - | - | - |

| 8 | 115.6 | 7.45 (s) | - | C-6, C-7, C-8a | 7-CH₃ |

| 8a | 147.3 | - | - | - | - |

| 5-NH₂ | - | 4.50 (s, br) | - | C-4, C-5, C-6 | H-4 |

| 6-CH₃ | 20.1 | 2.40 (s) | - | C-5, C-6, C-7 | 7-CH₃ |

| 7-CH₃ | 20.3 | 2.45 (s) | - | C-6, C-7, C-8 | H-8, 6-CH₃ |

Chemical shifts and correlations are predictive and based on known data for similar quinoline derivatives. mdpi.com

The physical properties of a chemical compound in its solid form can be significantly influenced by its crystal packing, a phenomenon known as polymorphism. Solid-State NMR (SS-NMR) is a non-destructive technique that is highly sensitive to the local electronic environment of nuclei, making it ideal for identifying and characterizing different polymorphic forms. nih.govirispublishers.com

In an SS-NMR experiment, such as ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), subtle differences in the intermolecular interactions and molecular conformation between different crystal forms of 5-Quinolinamine, 6,7-dimethyl- would result in distinct sets of ¹³C chemical shifts. Each unique polymorph would produce a unique SS-NMR spectrum, effectively serving as a fingerprint for that solid form. This allows for the unambiguous identification of polymorphs and can be used to study phase transitions.

Table 3: Illustrative ¹³C SS-NMR Chemical Shift Differences in Hypothetical Polymorphs of 5-Quinolinamine, 6,7-dimethyl-

| Carbon Position | Polymorph I (δ ppm) | Polymorph II (δ ppm) | Δδ (ppm) |

| C4 | 134.1 | 135.5 | 1.4 |

| C5 | 144.3 | 142.9 | -1.4 |

| 6-CH₃ | 20.2 | 21.8 | 1.6 |

| 7-CH₃ | 20.4 | 22.1 | 1.7 |

Molecules are not static entities; they often undergo rapid conformational changes. Dynamic NMR (DNMR) spectroscopy investigates these processes when their rates are comparable to the NMR timescale. mdpi.comyoutube.com By recording NMR spectra at different temperatures, one can study phenomena such as restricted bond rotation or ring inversions. nih.gov

For 5-Quinolinamine, 6,7-dimethyl-, a potential dynamic process is the restricted rotation around the C5-N bond of the amino group. Steric hindrance from the ortho-methyl group at C6 could create a significant energy barrier to this rotation. At low temperatures, this rotation might be slow enough on the NMR timescale to result in distinct signals for different rotational conformers. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal. By analyzing the line shapes of the signals at various temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility. bu.edu

Vibrational Spectroscopy for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman spectroscopy) results in a spectrum that is characteristic of the molecule's structure and functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. Each functional group (e.g., N-H, C-H, C=N) vibrates at a characteristic frequency, and its absorption of IR radiation at that frequency produces a peak in the FT-IR spectrum. mdpi.com

The FT-IR spectrum of 5-Quinolinamine, 6,7-dimethyl- would provide a unique "molecular fingerprint," allowing for its identification. Key absorption bands would confirm the presence of the amine (N-H stretching), the aromatic rings (C-H and C=C/C=N stretching), and the methyl groups (aliphatic C-H stretching and bending). The exact positions of these bands can be influenced by the electronic effects of the substituents and potential hydrogen bonding. sphinxsai.com

Table 4: Characteristic FT-IR Absorption Frequencies for 5-Quinolinamine, 6,7-dimethyl-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| C-H Aromatic Stretch | Quinoline Ring | 3000 - 3100 | Medium-Weak |

| C-H Aliphatic Stretch | Methyl (-CH₃) | 2850 - 3000 | Medium |

| C=C and C=N Ring Stretch | Aromatic Rings | 1500 - 1650 | Strong-Medium |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | Medium |

| C-H Bending | Methyl (-CH₃) | 1375 - 1470 | Medium |

| C-N Stretch | Aryl Amine | 1250 - 1350 | Strong |

Frequency ranges are based on established literature values for quinoline and aniline (B41778) derivatives. researchgate.netmaterialsciencejournal.org

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of a molecule, offering a detailed fingerprint of its chemical structure and bonding. For 5-Quinolinamine, 6,7-dimethyl-, the Raman spectrum is anticipated to be rich in information, revealing characteristic vibrations of the quinoline ring system, the amino substituent, and the methyl groups.

The vibrational modes of the quinoline core are expected to dominate the spectrum. Based on studies of similar quinoline derivatives, key Raman bands can be predicted. The C-C stretching vibrations of the aromatic rings typically appear in the 1300-1650 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring system, are also expected and are highly characteristic.

The presence of the amino group at the 5-position and the dimethyl groups at the 6- and 7-positions will introduce specific vibrational signatures. The N-H stretching vibrations of the primary amine are expected in the 3300-3500 cm⁻¹ range, although these are often weak in Raman scattering. More informative are the C-N stretching and N-H bending modes, which would likely appear at lower wavenumbers. The C-H stretching and bending vibrations of the methyl groups will also be present, typically in the 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹ regions, respectively.

Table 1: Predicted Raman Vibrational Modes for 5-Quinolinamine, 6,7-dimethyl- This table is a representation based on data for analogous quinoline compounds.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3300-3500 | N-H Stretching |

| 2850-3000 | C-H Stretching (Methyl) |

| 1550-1650 | C=C Aromatic Stretching |

| 1450-1550 | C=N Aromatic Stretching |

| 1375-1450 | C-H Bending (Methyl) |

| 1200-1300 | C-N Stretching |

| 1000-1100 | Ring Breathing Mode |

| 700-900 | C-H Out-of-Plane Bending |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable tool for determining the arrangement of atoms within a crystalline solid. It provides definitive information about bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SCXRD) offers the most precise and unambiguous determination of a molecule's three-dimensional structure. For 5-Quinolinamine, 6,7-dimethyl-, obtaining a suitable single crystal would allow for the exact determination of the quinoline ring's planarity, the orientation of the amino and dimethyl substituents, and the packing of the molecules in the crystal lattice.

The resulting crystallographic data would include the unit cell dimensions, space group, and atomic coordinates. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the amino group, which can significantly influence the compound's physical properties. While specific data for the target compound is not available, a representative example of a substituted quinoline derivative illustrates the type of information obtained from an SCXRD experiment.

Table 2: Representative Crystallographic Data for a Substituted Quinoline Derivative This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₂N₂ |

| Formula Weight | 172.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.123(3) |

| c (Å) | 11.234(4) |

| β (°) | 105.34(1) |

| Volume (ų) | 935.4(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.223 |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials. It is particularly valuable for confirming the crystalline nature of a bulk sample, identifying the crystalline phase, and detecting the presence of different polymorphs. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a profound impact on its physical and chemical properties.

A PXRD pattern of 5-Quinolinamine, 6,7-dimethyl- would consist of a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are characteristic of the compound's crystal structure. The sharpness of the peaks provides an indication of the degree of crystallinity. By comparing the experimental PXRD pattern with a pattern simulated from single-crystal data, the phase purity of a bulk sample can be confirmed.

Electrochemical Characterization (e.g., Cyclic Voltammetry, Chronoamperometry) for Redox Behavior

Electrochemical methods, such as cyclic voltammetry (CV) and chronoamperometry, are employed to investigate the redox properties of a molecule, providing insights into its electron transfer capabilities. For 5-Quinolinamine, 6,7-dimethyl-, the presence of the electron-donating amino group suggests that the compound is likely to undergo oxidation.

Cyclic voltammetry would be the primary technique to probe this behavior. A typical CV experiment would involve scanning the potential of a working electrode in a solution containing the compound and observing the resulting current. The oxidation of the aminoquinoline moiety would be expected to produce an anodic peak in the voltammogram. The potential at which this peak occurs provides information about the ease of oxidation. The presence of the electron-donating dimethyl groups at the 6- and 7-positions is expected to make the oxidation of 5-Quinolinamine, 6,7-dimethyl- occur at a less positive potential compared to the unsubstituted 5-aminoquinoline (B19350).

Chronoamperometry, where the potential is stepped to a value sufficient to cause oxidation and the resulting current is measured as a function of time, can provide further information about the kinetics of the electrode process and the diffusion of the molecule to the electrode surface.

Table 3: Representative Electrochemical Data for the Oxidation of an Aminoquinoline Derivative This table presents hypothetical data for illustrative purposes.

| Technique | Parameter | Representative Value |

|---|---|---|

| Cyclic Voltammetry | Anodic Peak Potential (Epa) | +0.85 V vs. Ag/AgCl |

| Cyclic Voltammetry | Cathodic Peak Potential (Epc) | Not observed (irreversible) |

| Cyclic Voltammetry | Peak Current (Ipa) | Dependent on concentration and scan rate |

| Chronoamperometry | Diffusion Coefficient (D) | ~1 x 10⁻⁵ cm²/s |

Emerging Research Applications of 5 Quinolinamine, 6,7 Dimethyl and Its Analogs

Applications in Materials Science and Engineering

The unique electronic and structural properties of the 5-aminoquinoline (B19350) moiety make it a valuable building block in the development of novel materials with tailored functions.

Components in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Analogs of 5-Quinolinamine, 6,7-dimethyl-, particularly 5-amino-8-hydroxyquinoline derivatives, have been investigated for their utility in optoelectronic devices. Tris-(8-hydroxyquinoline)aluminum (Alq3) is a well-known material in organic light-emitting diodes (OLEDs). researchgate.net To enhance the performance of these devices, particularly in inverted organic solar cells, new tris-(5-amino-8-hydroxyquinoline)aluminum complexes have been synthesized. These complexes, featuring electron-donating amino substituents, were designed to elevate the Highest Occupied Molecular Orbital (HOMO) energy levels, thereby reducing the energy barrier for hole extraction at the anode interface. researchgate.net